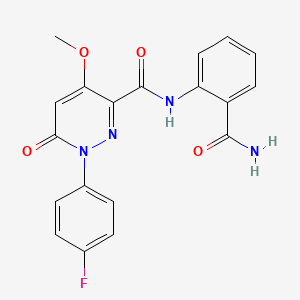

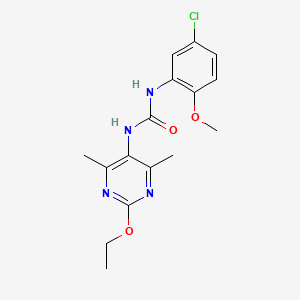

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives involves strategic manipulation of functional groups to achieve desired chemical structures. While the specific synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not directly documented, related studies offer insight into comparable synthetic approaches. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize spacer length and conformational flexibility, aiming at antiacetylcholinesterase activity (Vidaluc et al., 1995). Similarly, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized for anti-microbial activity and cytotoxicity studies (Shankar et al., 2017).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their reactivity and biological activity. Studies like the synthesis and characterization of 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and thiourea (BFMT) derivatives provide insights into the molecular structure through spectrometry analyses, including UV, IR, 1H NMR, and 13C NMR (Alabi et al., 2020).

Chemical Reactions and Properties

Urea and thiourea derivatives undergo various chemical reactions, contributing to their diverse properties. The synthesis and antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas revealed potent VEGFR-2 tyrosine kinase inhibition, showcasing the chemical reactivity and potential therapeutic applications of such compounds (Machado et al., 2015).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application. The crystal structure analysis of Betti base 1-((2-hydroxynaphthalen-1-yl)(2-hydroxyphenyl)methyl)urea solvate offers insights into the supramolecular interactions and molecular modeling of such compounds (Rao et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for understanding the behavior of urea derivatives in different environments. The synthesis, characterization, and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea underline the importance of quantum chemical calculations in predicting reactivity and stability (Alabi et al., 2020).

Scientific Research Applications

Green Chemistry Applications

Research indicates that certain urea derivatives have been explored for their use in green chemistry, particularly as solvents and catalysts in biocatalytic processes. For example, enzymatic acylation of pharmacologically interesting nucleosides in green solvents demonstrates the utility of urea derivatives in enhancing reaction selectivity and efficiency in environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).

Molecular Biology and Drug Discovery

In the field of drug discovery, urea derivatives have been synthesized and evaluated for their biological activities. Some derivatives have been found to possess potent antagonist activity against specific receptors, contributing to the development of new therapeutic agents (Fotsch et al., 2001).

Material Science

Urea derivatives are also investigated for their role in material science, such as in the formation of hydrogels with tunable physical properties. The interaction with various anions can modulate the rheology and morphology of these gels, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Sensor Technology

Furthermore, urea derivatives have been employed in the development of fluorescent probes for the detection of metal ions. These compounds offer high selectivity and sensitivity, which are crucial for applications in environmental monitoring and bioimaging (Wang et al., 2017).

Corrosion Inhibition

Additionally, some urea derivatives exhibit significant corrosion inhibition properties, making them valuable in the protection of metals and alloys in industrial applications. Their effectiveness in preventing corrosion in acidic environments has been demonstrated through various studies (Bahrami & Hosseini, 2012).

properties

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c14-10(12-6-9-2-1-5-17-9)13-7-11(15)3-4-16-8-11/h1-2,5,15H,3-4,6-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSIICFDVROVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NCC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxyoxolan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

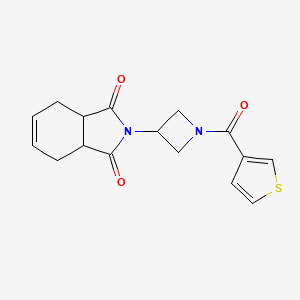

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)

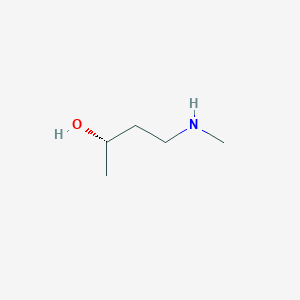

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

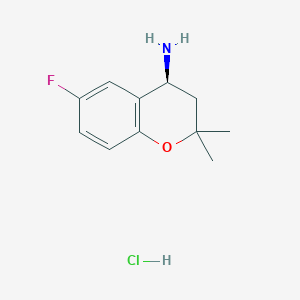

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)